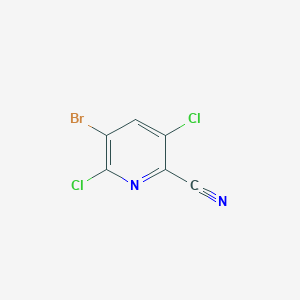
5-Bromo-3,6-dichloropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a nitrile group. It is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile typically involves halogenation reactions. One common method involves the bromination and chlorination of 2-pyridinecarbonitrile. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to amines or other reduced forms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The halogen atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another halogenated pyridine derivative with similar applications.
5-Bromo-3-fluoropyridine-2-carbonitrile: A compound with similar structural features and reactivity.
Uniqueness
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Propiedades
Fórmula molecular |
C6HBrCl2N2 |
|---|---|
Peso molecular |
251.89 g/mol |
Nombre IUPAC |
5-bromo-3,6-dichloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6HBrCl2N2/c7-3-1-4(8)5(2-10)11-6(3)9/h1H |
Clave InChI |
QFKUGYAXCRRYLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Br)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















